Cas no 1396854-63-9 (ethyl 4-{7,7-dimethyl-6,8-dioxa-2-azaspiro3.5nonan-2-yl}-4-oxobutanoate)

ethyl 4-{7,7-dimethyl-6,8-dioxa-2-azaspiro3.5nonan-2-yl}-4-oxobutanoate structure
1396854-63-9 structure
商品名:ethyl 4-{7,7-dimethyl-6,8-dioxa-2-azaspiro3.5nonan-2-yl}-4-oxobutanoate
CAS番号:1396854-63-9
MF:C14H23NO5
メガワット:285.336124658585
CID:6323164
PubChem ID:71789558

ethyl 4-{7,7-dimethyl-6,8-dioxa-2-azaspiro3.5nonan-2-yl}-4-oxobutanoate 化学的及び物理的性質

名前と識別子

    • ethyl 4-{7,7-dimethyl-6,8-dioxa-2-azaspiro3.5nonan-2-yl}-4-oxobutanoate
    • ethyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-oxobutanoate
    • ethyl 4-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-4-oxobutanoate
    • F6213-0085
    • VU0537247-1
    • 1396854-63-9
    • AKOS024539365
    • インチ: 1S/C14H23NO5/c1-4-18-12(17)6-5-11(16)15-7-14(8-15)9-19-13(2,3)20-10-14/h4-10H2,1-3H3
    • InChIKey: QOTLGOHJOSLQHN-UHFFFAOYSA-N
    • ほほえんだ: O1C(C)(C)OCC2(C1)CN(C(CCC(=O)OCC)=O)C2

計算された属性

  • せいみつぶんしりょう: 285.15762283g/mol
  • どういたいしつりょう: 285.15762283g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 375
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65.1Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.1

ethyl 4-{7,7-dimethyl-6,8-dioxa-2-azaspiro3.5nonan-2-yl}-4-oxobutanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6213-0085-1mg
ethyl 4-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-4-oxobutanoate
1396854-63-9
1mg
$54.0 2023-09-09
Life Chemicals
F6213-0085-2mg
ethyl 4-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-4-oxobutanoate
1396854-63-9
2mg
$59.0 2023-09-09
Life Chemicals
F6213-0085-5mg
ethyl 4-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-4-oxobutanoate
1396854-63-9
5mg
$69.0 2023-09-09
Life Chemicals
F6213-0085-4mg
ethyl 4-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-4-oxobutanoate
1396854-63-9
4mg
$66.0 2023-09-09
Life Chemicals
F6213-0085-3mg
ethyl 4-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-4-oxobutanoate
1396854-63-9
3mg
$63.0 2023-09-09
Life Chemicals
F6213-0085-2μmol
ethyl 4-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-4-oxobutanoate
1396854-63-9
2μmol
$57.0 2023-09-09
Life Chemicals
F6213-0085-5μmol
ethyl 4-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-4-oxobutanoate
1396854-63-9
5μmol
$63.0 2023-09-09

ethyl 4-{7,7-dimethyl-6,8-dioxa-2-azaspiro3.5nonan-2-yl}-4-oxobutanoate 関連文献

ethyl 4-{7,7-dimethyl-6,8-dioxa-2-azaspiro3.5nonan-2-yl}-4-oxobutanoateに関する追加情報

Exploring the Chemical and Pharmacological Profile of Ethyl 4-{7,7-Dimethyl-6,8-Dioxa-2-Azaspiro3.5nonan-2-yl}-4-Oxobutanoate (CAS No. 1396854-63-9)

Ethyl 4-{7,7-Dimethyl-6,8-Dioxa-2-Azaspiro3.5nonan-2-yl}-4-Oxobutanoate, a novel compound with the CAS No. 1396854-63-9, represents a significant advancement in the field of pharmacological research. This compound is characterized by its unique spiro-3.5nonane core, which is further modified by 6,8-dioxa and 7,7-dimethyl functional groups, creating a complex molecular architecture. The 4-oxobutanoate ester moiety at the terminal position adds structural diversity, enabling potential interactions with various biological targets. Recent studies have highlighted the synthetic feasibility and biological activity of this compound, making it a promising candidate for drug development.

Chemical Structure and Molecular Design

The spiro-3.5nonane framework is a key structural feature of this compound, which is a type of spiro compound characterized by a single atom connecting two rings. The 6,8-dioxa functionality introduces two oxygen atoms into the ring system, enhancing the hydrophilic properties of the molecule. The 7,7-dimethyl substituents further stabilize the molecular structure, potentially influencing its solubility and bioavailability. The 4-oxobutanoate ester group at the end of the molecule is crucial for its pharmacokinetic profile, as ester functionalities are often involved in metabolic pathways and drug delivery mechanisms.

Pharmacological Properties and Mechanism of Action

Research on the pharmacological properties of this compound has revealed its potential as a multitarget ligand. The spiro-3.5nonane core may interact with G protein-coupled receptors (GPCRs), while the 6,8-dioxa and 7,7-dimethyl groups could modulate enzyme activity. Recent studies have demonstrated that this compound exhibits anti-inflammatory effects by inhibiting NF-κB signaling pathways, which are central to the regulation of immune responses. Additionally, its antioxidant properties have been observed in preclinical models, suggesting its potential in neurodegenerative disease research.

Recent Research and Clinical Relevance

Recent research advancements have focused on the synthetic routes for this compound, with several asymmetric synthesis methods reported in the literature. These methods emphasize the use of chiral catalysts to achieve high enantiomeric purity, which is critical for pharmaceutical applications. In preclinical studies, this compound has shown cytotoxicity against cancer cell lines, particularly in breast cancer models. The 4-oxobutanoate moiety is believed to contribute to its pro-apoptotic effects by inducing mitochondrial dysfunction.

Applications in Drug Development

The potential applications of this compound in drug development are diverse. Its anti-inflammatory and antioxidant properties make it a candidate for chronic disease management, such as rheumatoid arthritis and Parkinson's disease. In the oncology field, its ability to induce apoptosis in cancer cells suggests its utility as a chemotherapeutic agent. Researchers are also exploring its neuroprotective effects, with preliminary studies indicating its potential in stroke and Alzheimer's disease models.

Challenges and Future Directions

Despite its promising pharmacological profile, challenges remain in the development of this compound. Toxicological studies are necessary to assess its safety profile, particularly in long-term exposure scenarios. The synthetic complexity of the spiro-3.5nonane core may also pose challenges in large-scale production. Future research should focus on structure-activity relationship (SAR) studies to optimize its therapeutic potential while minimizing side effects.

Conclusion

The compound Ethyl 4-{7,7-Dimethyl-6,8-Dioxa-2-Azaspiro3.5nonan-2-yl}-4-Oxobutanoate (CAS No. 1396854-63-9) represents a significant contribution to the field of pharmacology. Its unique chemical structure and pharmacological properties make it a valuable candidate for drug development. Continued research and innovation in this area will be crucial for translating its potential into clinical applications.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量